4-Amino-2-methylbutanoic acid

GABA receptor pharmacology ligand‑gated ion channel C2‑substituted GABA analogue

4‑Amino‑2‑methylbutanoic acid (2‑MeGABA; CAS 42453‑21‑4; molecular formula C₅H₁₁NO₂, MW 117.15 g/mol) is a non‑proteinogenic, branched‑chain γ‑amino acid that serves as a C2‑methyl‑substituted analogue of the major inhibitory neurotransmitter γ‑aminobutyric acid (GABA) [REFS‑1]. The compound possesses a single chiral centre at the 2‑position, existing as a racemic mixture ((±)‑D,L) or as enantiopure (R)‑ and (S)‑forms.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 42453-21-4
Cat. No. B3266397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-methylbutanoic acid
CAS42453-21-4
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCC(CCN)C(=O)O
InChIInChI=1S/C5H11NO2/c1-4(2-3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
InChIKeyAEBRINKRALSWNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-methylbutanoic acid (CAS 42453-21-4): A 2‑Methyl‑Substituted GABA Analogue for Receptor Pharmacology and Chiral Building‑Block Procurement


4‑Amino‑2‑methylbutanoic acid (2‑MeGABA; CAS 42453‑21‑4; molecular formula C₅H₁₁NO₂, MW 117.15 g/mol) is a non‑proteinogenic, branched‑chain γ‑amino acid that serves as a C2‑methyl‑substituted analogue of the major inhibitory neurotransmitter γ‑aminobutyric acid (GABA) [REFS‑1]. The compound possesses a single chiral centre at the 2‑position, existing as a racemic mixture ((±)‑D,L) or as enantiopure (R)‑ and (S)‑forms. Its primary research relevance lies in its ability to discriminate GABAC (ρ) receptor subtypes through enantiomer‑specific functional switching—a property not shared by unsubstituted GABA or other C2‑substituted analogues [REFS‑2]. Commercially, it is supplied as a 95%+ purity racemate with confirmed melting point (183–184 °C), predicted pKa ~4.44, and XLogP3‑AA of −2.6, making it suitable for both electrophysiological probe studies and as a chiral synthon for α‑methyl‑amino acid synthesis [REFS‑3].

Why 4‑Amino‑2‑methylbutanoic acid Cannot Be Interchanged with GABA, TACA, or Other C2‑Substituted Analogues in Receptor Pharmacology


Although 4‑amino‑2‑methylbutanoic acid belongs to the same γ‑amino‑acid class as GABA and trans‑4‑aminocrotonic acid (TACA), simple substitution is precluded by three factors. First, the racemate displays dual pharmacology—weak partial agonism (KD 189 μM, intrinsic activity 12% of GABA max) combined with moderate competitive antagonism (IC₅₀ 21 μM) at GABAC ρ₁ receptors—a profile that distinguishes it from the full agonist GABA (KD ~2.4 μM, IA ~100%) and the potent agonist TACA (KD 2.4 μM, IA 93%) [REFS‑1]. Second, the enantiomers exhibit opposite functional activities: (S)‑2‑MeGABA is a full agonist at ρ₁ and ρ₂ (EC₅₀ ~65 μM and ~20 μM, respectively), whereas (R)‑2‑MeGABA is a moderately potent antagonist at all three ρ subtypes (IC₅₀ ~16 μM at ρ₁, 125 μM at ρ₂, 35 μM at ρ₃) [REFS‑2]. Third, among C2‑substituted analogues, 4‑amino‑2‑methylbutanoic acid shows higher intrinsic activity (12%) than both 4‑amino‑2‑methylenebutanoic acid (IA 4.4%) and 4‑amino‑2‑chlorobutanoic acid (IA 5.2%) [REFS‑1]. These quantitative pharmacological divergences mean that selecting the wrong GABA analogue—or the wrong enantiomer—can invert a receptor response from activation to blockade, corrupting experimental conclusions.

Quantitative Differentiation Evidence for 4‑Amino‑2‑methylbutanoic acid (CAS 42453‑21‑4) vs Its Closest Structural and Pharmacological Comparators


Functional Switch from Agonist to Antagonist: Racemic 2‑MeGABA vs GABA and TACA at Human GABAC ρ₁ Receptors

Racemic 4‑amino‑2‑methylbutanoic acid (2‑MeGABA) acts as a weak partial agonist at human ρ₁ GABAC receptors with an equilibrium dissociation constant (KD) of 189 μM and a maximal intrinsic activity of only 12% of the full agonist GABA response. In contrast, GABA itself is a full agonist (KD ~2.4 μM, IA ~100%), and trans‑4‑aminocrotonic acid (TACA) is a near‑full agonist (KD 2.4 μM, IA 93%). Critically, 2‑MeGABA is more potent as a competitive antagonist, blocking GABA‑activated currents with an IC₅₀ of 21 μM, a property absent in GABA and only weakly present in TACA [REFS‑1]. This dual agonist/antagonist behaviour is unique among the tested C2‑substituted GABA analogues [REFS‑2].

GABA receptor pharmacology ligand‑gated ion channel C2‑substituted GABA analogue

Enantiomer‑Dependent Functional Inversion: (S)‑2‑MeGABA Agonist vs (R)‑2‑MeGABA Antagonist at Recombinant GABAC ρ Subtypes

The two enantiomers of 4‑amino‑2‑methylbutanoic acid exhibit opposite pharmacological effects at recombinant GABAC receptors. (S)‑2‑MeGABA acts as a full agonist at ρ₁ (EC₅₀ ≈ 65 μM, Imax ≈ 100%) and ρ₂ (EC₅₀ ≈ 20 μM, Imax ≈ 100%), and as a partial agonist at ρ₃ (EC₅₀ ≈ 25 μM, Imax ≈ 90%). In stark contrast, (R)‑2‑MeGABA is a moderately potent antagonist at all three subtypes: ρ₁ IC₅₀ ≈ 16 μM, ρ₂ IC₅₀ ≈ 125 μM, and ρ₃ IC₅₀ ≈ 35 μM [REFS‑1]. This represents a functional reversal from full agonism to antagonism solely through inversion of the C2 chiral centre, a phenomenon not observed with GABA or TACA, which lack a chiral centre at C2 [REFS‑2].

enantioselective pharmacology GABAC receptor subtypes chiral GABA analogue

Intrinsic Activity Superiority Among C2‑Substituted Weak Partial Agonists at GABAC ρ₁

Among three C2‑substituted GABA analogues tested as weak partial agonists at human ρ₁ GABAC receptors, 4‑amino‑2‑methylbutanoic acid (2‑MeGABA) exhibited the highest intrinsic activity (IA = 12.1% of maximal GABA response), exceeding 4‑amino‑2‑methylenebutanoic acid (IA = 4.4%) by 2.75‑fold and 4‑amino‑2‑chlorobutanoic acid (IA = 5.2%) by 2.33‑fold [REFS‑1]. Its equilibrium dissociation constant (KD = 189 μM) was comparable to 4‑amino‑2‑methylenebutanoic acid (KD = 182 μM) but superior (lower KD) to 4‑amino‑2‑chlorobutanoic acid (KD = 285 μM) by 1.5‑fold. This positions 2‑MeGABA as the strongest partial agonist among the C2‑substituted series tested, making it the most suitable candidate for studying low‑efficacy GABAC receptor activation without the confounding influence of fuller agonism seen with GABA or TACA [REFS‑2].

structure‑activity relationship (SAR) partial agonist GABA receptor modulation

X‑Ray Crystallographically Confirmed Absolute Configuration Enables Reliable Chiral Building‑Block Procurement

The absolute configuration of (+)-(S)- and (−)-(R)-4‑amino‑2‑methylbutanoic acid was unambiguously assigned via single‑crystal X‑ray crystallography of the (+)-(R,S)-diastereoisomeric ester formed with (−)-(R)-pantolactone, coupled with direct comparison of specific rotation data against published values [REFS‑1]. The racemic mixture was resolved by chromatographic separation of diastereoisomeric pantolactone esters, yielding enantiopure (S)- and (R)-2‑MeGABA with confirmed optical rotation values. This crystallographic assignment provides a definitive structural reference that is absent for many other C2‑substituted GABA analogues (e.g., 4‑amino‑2‑methylenebutanoic acid lacks a resolved chiral centre at C2), enabling unambiguous use of the enantiomers as chiral building blocks for asymmetric synthesis of α‑methyl‑γ‑amino acids and related peptidomimetics [REFS‑2].

chiral resolution absolute configuration enantiopure amino acid synthesis

Physicochemical Differentiation: pKa, Lipophilicity, and Melting Point vs GABA and Related Analogues

4‑Amino‑2‑methylbutanoic acid differs from GABA in several key physicochemical parameters that influence formulation, solubility, and passive membrane permeability. The target compound has a predicted pKa of 4.44 ± 0.10 (carboxylic acid), compared to GABA's carboxyl pKa of ~4.03 and amino pKa of ~10.56 [REFS‑1]. Its XLogP3‑AA of −2.6 indicates marginally higher lipophilicity than GABA (XLogP3 ~−3.2), attributable to the C2 methyl group. The melting point is 183–184 °C (from ethanol), and the predicted boiling point is 241.0 ± 23.0 °C [REFS‑2]. These values distinguish it from the unsaturated analogue 4‑amino‑2‑methylbut‑2‑enoic acid (2‑MeTACA), which is a lower‑melting solid due to the absence of the saturated C2–C3 bond. Suppliers typically offer the compound at ≥95% purity with long‑term storage at 2–8 °C [REFS‑3].

physicochemical property comparison drug‑likeness amino acid characterisation

Procurement‑Relevant Application Scenarios for 4‑Amino‑2‑methylbutanoic acid (CAS 42453‑21‑4) Based on Verified Quantitative Differentiation


GABAC Receptor Subtype Pharmacological Profiling Using Racemic 2‑MeGABA

In electrophysiology laboratories studying recombinant GABAC (ρ) receptors expressed in Xenopus oocytes or HEK293 cells, racemic 4‑amino‑2‑methylbutanoic acid serves as a dual‑function tool compound. At ρ₁ receptors, researchers can apply 2‑MeGABA at concentrations near its KD (189 μM) to elicit a weak partial agonist response (12% of GABA maximum), then co‑apply it with GABA to observe competitive antagonism (IC₅₀ 21 μM) [REFS‑1]. This dual behaviour enables within‑experiment control for distinguishing agonist‑bound from antagonist‑bound receptor states, a capability not achievable with GABA alone or with the pure antagonist 2‑MeTACA [REFS‑2].

Enantioselective GABAC Receptor Activation or Blockade Using Enantiopure (S)‑ or (R)‑2‑MeGABA

For research requiring clean pharmacological separation at GABAC receptor subtypes, procurement of enantiopure (S)‑2‑MeGABA (CAS 732304‑03‑9) enables full agonism at ρ₁ (EC₅₀ ≈ 65 μM) and ρ₂ (EC₅₀ ≈ 20 μM), while (R)‑2‑MeGABA (CAS 96192‑37‑9) provides pure antagonism at all three ρ subtypes (IC₅₀ ≈ 16–125 μM) [REFS‑1]. This enantiomer‑specific procurement is mandatory for studies aiming to isolate the agonist‑bound conformational state of ρ₁/ρ₂ receptors or to block endogenous GABA signalling at ρ₃ without residual activation [REFS‑2]. The crystallographically confirmed absolute configuration ensures reproducibility across batches [REFS‑3].

Chiral Building Block for Asymmetric Synthesis of α‑Methyl‑γ‑amino Acid Derivatives and Peptidomimetics

Enantiopure (R)‑ or (S)‑4‑amino‑2‑methylbutanoic acid, obtained via chromatographic resolution of diastereoisomeric pantolactone esters with X‑ray‑confirmed absolute stereochemistry, can be employed as a protected chiral synthon for constructing α‑methyl‑substituted peptide backbone mimetics [REFS‑1]. The C2 methyl group introduces conformational constraint into flexible γ‑amino acid linkers, while the orthogonal amino and carboxyl functionalities allow standard Fmoc/Boc solid‑phase peptide coupling. The compound's predicted pKa (4.44) and logP (−2.6) facilitate aqueous‑compatible coupling conditions [REFS‑2]. This application is particularly relevant for medicinal chemistry groups synthesising libraries of GABA‑derived peptidomimetics where stereochemical integrity at the α‑carbon is critical for target engagement [REFS‑3].

Reference Standard in C2‑Substituted GABA Structure–Activity Relationship (SAR) Studies

In systematic SAR explorations of the GABAC receptor orthosteric binding site, 4‑amino‑2‑methylbutanoic acid serves as the benchmark C2‑methylated comparator against which other C2 substituents (chloro, methylene, ethyl, fluoro) are evaluated [REFS‑1]. Its intrinsic activity (12.1%) is the highest among the weak partial agonist series, providing a reference ceiling for partial agonism at ρ₁ [REFS‑2]. Procurement of the compound at ≥95% purity with confirmed melting point (183–184 °C) ensures that observed pharmacological differences arise from structural modifications rather than impurities [REFS‑3].

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